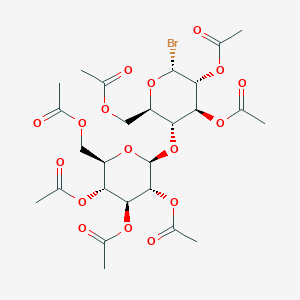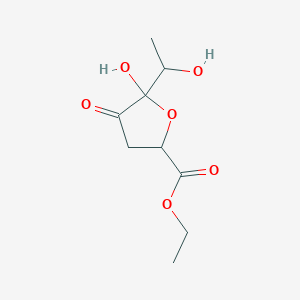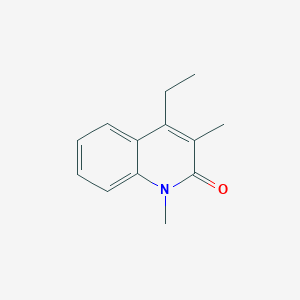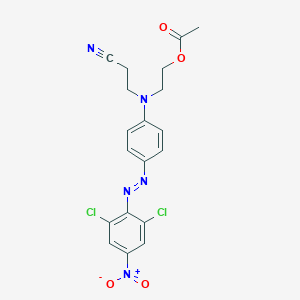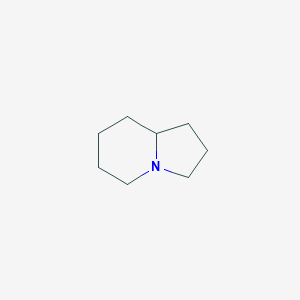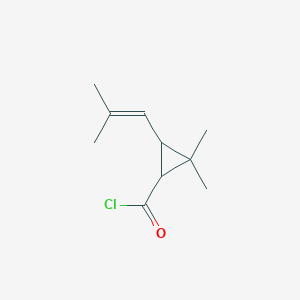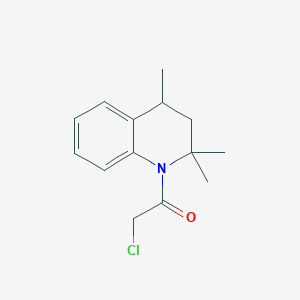
Bis((trimethylsilyl)methyl)mercury
描述
Bis((trimethylsilyl)methyl)mercury is an organomercury compound with the chemical formula [(CH3)3SiCH2]2Hg. It is a chemical reagent known for its unique properties and applications in various fields of scientific research. The compound consists of a mercury atom bonded to two trimethylsilylmethyl groups, making it a valuable intermediate in organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Bis((trimethylsilyl)methyl)mercury was first synthesized by the reaction of trimethylsilyl bromide with sodium amalgam. The reaction proceeds as follows: [ 2 \text{Na} + \text{Hg} + \text{TMSBr} \rightarrow \text{TMS}_2\text{Hg} + 2 \text{NaBr} ] where TMSBr represents trimethylsilyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent contamination and degradation of the compound.
化学反应分析
Types of Reactions
Bis((trimethylsilyl)methyl)mercury undergoes various types of chemical reactions, including:
Decomposition: On prolonged heating at 100-160°C or when exposed to light as an ethereal solution, it decomposes to hexamethyldisilane and mercury. [ \text{TMS}_2\text{Hg} \rightarrow (\text{CH}_3)_3\text{Si-Si}(\text{CH}_3)_3 + \text{Hg} ]
Reaction with Hydrogen Chloride: It reacts with hydrogen chloride to produce trimethylsilane and trimethylsilyl chloride. [ \text{TMS}_2\text{Hg} + \text{HCl} \rightarrow \text{TMSH} + \text{TMSCl} + \text{Hg} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen chloride and other halogenated compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include hexamethyldisilane, trimethylsilane, and trimethylsilyl chloride .
科学研究应用
Bis((trimethylsilyl)methyl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in studying the interactions between mercury and biological molecules.
Medicine: Research into the potential medicinal applications of organomercury compounds often involves this compound as a model compound.
作用机制
The mechanism by which bis((trimethylsilyl)methyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can undergo oxidative addition and reductive elimination reactions, which are key pathways in organometallic chemistry. These reactions allow the compound to participate in the formation and cleavage of chemical bonds, making it a versatile reagent in synthetic chemistry .
相似化合物的比较
Similar Compounds
Similar compounds to bis((trimethylsilyl)methyl)mercury include:
Bis(trimethylsilyl)mercury: Another organomercury compound with similar properties and applications.
Trimethylsilylmethylmercury chloride: A related compound with a different halogen substituent.
Dimethylmercury: A simpler organomercury compound with two methyl groups bonded to mercury.
Uniqueness
This compound is unique due to the presence of the trimethylsilylmethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it a valuable reagent in the synthesis of organosilicon compounds .
属性
IUPAC Name |
bis(trimethylsilylmethyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11Si.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFJLBRRNSQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Hg]C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22HgSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157874 | |
| Record name | Bis((trimethylsilyl)methyl)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13294-23-0 | |
| Record name | Bis[(trimethylsilyl)methyl]mercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13294-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis((trimethylsilyl)methyl)mercury | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis((trimethylsilyl)methyl)mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[(trimethylsilyl)methyl]mercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



